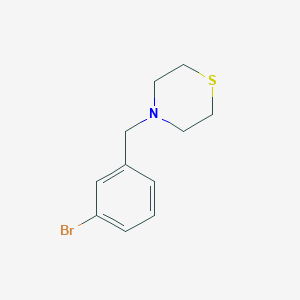![molecular formula C27H28N4O3S2 B2800228 4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-benzyl-N-ethylbenzenesulfonamide CAS No. 864939-49-1](/img/structure/B2800228.png)
4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-benzyl-N-ethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-benzyl-N-ethylbenzenesulfonamide” is a benzothiazole derivative. Benzothiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been used in various fields such as agrochemicals, industrial, and photographic sensitizers .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A specific synthesis method for this compound is not found in the available literature.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research has focused on the synthesis of benzothiazole and piperazine derivatives, which are structurally related to the specified compound. For instance, Patel and Agravat (2009) described the synthesis and antimicrobial studies of new pyridine derivatives, highlighting methods for creating compounds with considerable antibacterial activity Patel & Agravat, 2009. Similar synthetic pathways are likely applicable to the target compound, emphasizing its relevance in the development of antimicrobial agents.
Biological Activities
Derivatives of benzothiazole and piperazine have been extensively studied for their biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. Notably, a study by Xia et al. (2015) synthesized 1,3,4-thiadiazole amide compounds containing piperazine and demonstrated their inhibitory effects on Xanthomonas campestris pv. oryzae, an important agricultural pathogen Xia, 2015. This research highlights the potential agricultural applications of compounds structurally related to the target molecule.
Antimicrobial Applications
The antimicrobial potential of benzothiazole-piperazine derivatives has been a significant focus, with several studies synthesizing new compounds to evaluate their efficacy against various bacterial and fungal pathogens. For example, Patel and Agravat (2007) investigated new pyridine derivatives for their antibacterial and antifungal activities, providing insight into the potential use of these compounds in combating microbial infections Patel & Agravat, 2007.
Antiviral and Anti-inflammatory Activities
Studies on piperazine derivatives doped with other pharmacologically active molecules have shown promising antiviral and anti-inflammatory activities. Reddy et al. (2013) synthesized piperazine-carboxamides/carbothioamides with significant antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, indicating a broad spectrum of biological applications Reddy et al., 2013.
Wirkmechanismus
Target of Action
The compound, also known as 4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-benzyl-N-ethylbenzene-1-sulfonamide, has been found to have significant activity against acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes . These enzymes play crucial roles in the nervous system. AChE is involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine, while MAO-B is involved in the oxidative deamination of biogenic amines in the brain.
Mode of Action
The compound interacts with its targets, AChE and MAO-B, by inhibiting their activities . This inhibition can lead to an increase in the concentration of acetylcholine in the synaptic cleft and a decrease in the metabolism of certain monoamine neurotransmitters, respectively. This can result in enhanced cholinergic transmission and altered monoaminergic neurotransmission.
Biochemical Pathways
The compound’s action affects the cholinergic and monoaminergic neurotransmission pathways . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the availability of this neurotransmitter. By inhibiting MAO-B, it prevents the breakdown of certain monoamine neurotransmitters, potentially leading to an increase in their availability.
Pharmacokinetics
The compound’s inhibitory effects against ache and mao-b suggest that it may have good bioavailability and be able to cross the blood-brain barrier to exert its effects in the brain .
Result of Action
The inhibition of AChE and MAO-B by the compound can lead to changes in neurotransmission, which could potentially have therapeutic effects in conditions such as Alzheimer’s disease . For instance, increased acetylcholine availability could enhance cholinergic
Eigenschaften
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-benzyl-N-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S2/c1-2-31(20-21-8-4-3-5-9-21)36(33,34)23-14-12-22(13-15-23)26(32)29-16-18-30(19-17-29)27-28-24-10-6-7-11-25(24)35-27/h3-15H,2,16-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDRWLYMSASUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-Chlorophenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone](/img/structure/B2800146.png)
![2-benzyl-3,4-dimethyl-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2800147.png)
![(4-Chlorophenyl)[3-(4-hydroxyphenoxy)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2800148.png)

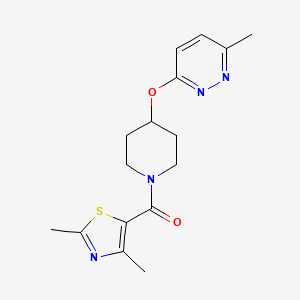
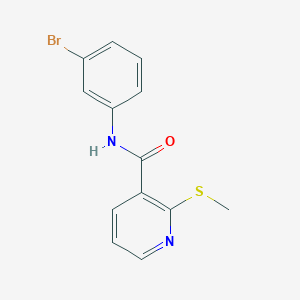

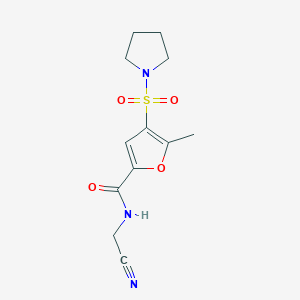
![N-(benzo[d][1,3]dioxol-5-yl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide](/img/structure/B2800159.png)
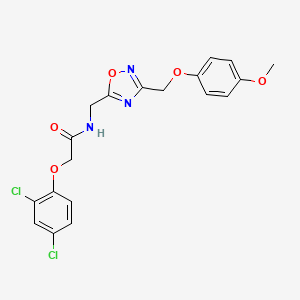
![Ethyl 4-[4-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2800164.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2800165.png)
![7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2800166.png)
